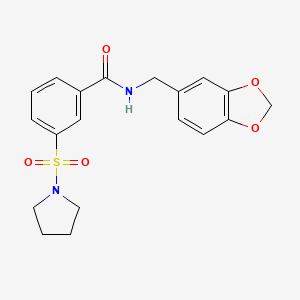
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPB is a selective inhibitor of a protein called Protein Kinase C (PKC), which is involved in several physiological processes, including cell growth, differentiation, and apoptosis.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide selectively inhibits PKC, a family of enzymes that play a crucial role in several physiological processes. PKC is involved in cell growth, differentiation, and apoptosis, and its dysregulation has been linked to several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. By inhibiting PKC, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can modulate these physiological processes and potentially treat these diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits cell growth and induces apoptosis by modulating several signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against oxidative stress and reduce inflammation by inhibiting the activation of microglia. In the heart, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for PKC and its ability to modulate several physiological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Researchers should take these limitations into account when designing experiments with N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. Additionally, researchers can study the pharmacokinetics and pharmacodynamics of N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide in vivo to better understand its potential therapeutic applications.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as triethylamine. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide as a white solid that can be purified by recrystallization.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in several fields, including cancer research, neurology, and cardiology. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to protect against ischemia-reperfusion injury, a common complication of heart attacks and other cardiovascular diseases.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-12-14-6-7-17-18(10-14)26-13-25-17)15-4-3-5-16(11-15)27(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBKBZFXLXMVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6072999.png)
![2-acetyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073022.png)
![N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6073024.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6073038.png)
![N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6073045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![2,3-dimethyl-6-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B6073060.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)
![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)